molecular formula C9H6ClIN2 B11805263 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B11805263
M. Wt: 304.51 g/mol
InChI Key: WRXLSOHSTGZKMT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with an α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile. The iodination step can be carried out using iodine or an iodine-containing reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-(4-chlorophenyl)-4-azido-1H-pyrazole .

Scientific Research Applications

3-(4-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 4-chlorophenyl group and the iodine atom in 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole makes it unique in terms of its chemical reactivity and potential applications. The combination of these substituents allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

InChI Key

WRXLSOHSTGZKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)I)Cl

Origin of Product

United States

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